2-(3,4-Difluorophenyl)cyclopropanamine is a chemical compound recognized for its significance in medicinal chemistry, particularly as an intermediate in the synthesis of Ticagrelor, a drug used to prevent blood clots. This compound features a cyclopropane ring substituted with a difluorophenyl group, which contributes to its biological activity.
The compound is classified under organic low-molecular-weight compounds and is primarily synthesized through various chemical reactions involving cyclopropanation and asymmetric reduction techniques. Its chemical structure can be represented by the formula with a molecular weight of approximately 205.63 g/mol .
The synthesis of 2-(3,4-difluorophenyl)cyclopropanamine typically involves multiple steps:
The molecular structure of 2-(3,4-difluorophenyl)cyclopropanamine consists of a cyclopropane ring attached to a phenyl group that has two fluorine atoms positioned at the 3 and 4 positions. The structural formula can be depicted as follows:
2-(3,4-Difluorophenyl)cyclopropanamine participates in various chemical reactions, including:
These reactions are essential for exploring the compound's potential applications in drug development.
The mechanism of action for 2-(3,4-difluorophenyl)cyclopropanamine primarily relates to its role as an intermediate in the synthesis of Ticagrelor. Ticagrelor acts as an antagonist for the adenosine diphosphate (ADP) receptor on platelets, thereby inhibiting platelet aggregation. The difluorophenyl moiety enhances binding affinity and selectivity towards the target receptors involved in thrombus formation.
The compound exhibits typical behavior of amines, including basicity due to the presence of the amine functional group.
2-(3,4-Difluorophenyl)cyclopropanamine is primarily utilized in:
This compound exemplifies how specific structural modifications can lead to significant biological activity, making it a valuable target for further research in medicinal chemistry.
Asymmetric cyclopropanation constitutes the foundational step for synthesizing enantiomerically enriched 2-(3,4-difluorophenyl)cyclopropaneamine. The trans-configuration of the cyclopropane ring is typically established via two principal methodologies: the Corey-Chaykovsky reaction and transition metal-catalyzed diazo approaches. In the Corey-Chaykovsky protocol, 3,4-difluorobenzaldehyde undergoes reaction with sulfonium ylides (e.g., trimethylsulfoxonium iodide) under strong bases like sodium hydride. This generates the cyclopropane ring system with moderate diastereoselectivity (typically 3:1 to 5:1 trans/cis ratio) but requires subsequent functional group manipulations to install the amine moiety [1] [4].
Alternatively, transition metal-catalyzed (e.g., rhodium(II) carboxylates) decomposition of diazo compounds in the presence of electron-deficient alkenes enables direct cyclopropanation. Ethyl diazoacetate reacts with 1,2-difluoro-4-vinylbenzene to yield trans-configured cyclopropane carboxylates as major products. Chiral dirhodium catalysts such as Rh₂(S-DOSP)₄ induce enantioselectivity at this stage (70–85% ee), though the ester group necessitates further steps for conversion to the amine functionality. The stereochemical outcome is governed by the catalyst’s chiral pocket, which dictates the orientation of the alkene approach to the metallocarbene intermediate [1] [4].
Table 1: Cyclopropanation Approaches for 2-(3,4-Difluorophenyl)cyclopropane Synthesis
Method | Reagents/Conditions | Key Intermediate | Diastereoselectivity (trans:cis) | Overall Yield |
---|---|---|---|---|
Corey-Chaykovsky Reaction | Trimethylsulfoxonium iodide, NaH, DMSO | 2-(3,4-Difluorophenyl)cyclopropanecarbonitrile | 4:1 | 45–60% |
Rh(II)-Catalyzed Diazo Addition | Rh₂(OAc)₄, Ethyl diazoacetate, CH₂Cl₂ | Ethyl (1R,2S)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate | 6:1 | 55–70% |
Simmons-Smith Reaction | Zn-Cu, CH₂I₂, 1,2-Difluoro-4-allylbenzene | (1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)methanol | 3:1 | 40–50% |
The CBS reduction serves as a pivotal strategy for establishing enantiomeric purity in ketone intermediates en route to the target amine. This method is particularly applied to reduce prochiral ketones like 2-(3,4-difluorophenyl)cyclopropane-1-carboxylate derivatives. In a representative protocol, methyl (1R,2S)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate is synthesized via CBS reduction of the corresponding cyclopropanecarboxylic ester using B-methyl oxazaborolidine (10 mol%) and borane-dimethylsulfide (BH₃·SMe₂) in toluene at –20°C. This furnishes the trans-alcohol with >95% enantiomeric excess (ee), which is subsequently transformed to the amine via Mitsunobu azidation and hydrogenation [2] [4].
The reaction mechanism involves a chiral Lewis acid complex formed between the oxazaborolidine catalyst and borane, which delivers hydride selectively to the Re or Si face of the ketone. Catalyst loading (typically 5–15 mol%) and solvent choice (toluene or dichloromethane) critically influence enantioselectivity. Notably, tetrahydrofuran (THF) diminishes ee due to competitive coordination with the catalyst. Post-reduction, the chiral alcohol undergoes activation via mesylation or azide displacement, followed by Staudinger reduction or catalytic hydrogenation to yield the target trans-amine without racemization [2] [4].
Table 2: CBS Reduction Conditions and Stereochemical Outcomes
Ketone Substrate | Catalyst | Reducing Agent | Temperature | ee (%) | Product Application |
---|---|---|---|---|---|
Methyl 2-(3,4-difluorophenyl)cyclopropane-1-carboxylate | (S)-B-Methyloxazaborolidine | BH₃·SMe₂ | –20°C | 98% | Azidation → (1R,2S)-Amine |
Ethyl 2-(3,4-difluorophenyl)cyclopropane-1-carboxylate | (R)-B-Methyloxazaborolidine | Catecholborane | 0°C | 94% | Mitsunobu → Amine precursor |
Racemic trans-2-(3,4-difluorophenyl)cyclopropaneamine can be resolved into enantiomers via diastereomeric salt crystallization with chiral acids. D-Mandelic acid is the resolving agent of choice due to its ability to form crystalline salts with high diastereomeric excess (de). In a standard protocol, racemic amine (free base) is combined with 0.5–1.0 equivalents of D-(–)-mandelic acid in polar solvents like methanol or ethanol. The mixture is heated to dissolve, then cooled to 0–5°C, inducing selective crystallization of the less soluble (1R,2S)-amine·D-mandelate salt. Filtration and recrystallization achieve >99% de, with the yield typically reaching 30–40% per cycle. The resolved amine is liberated by basification (e.g., NaOH) and extracted into organic solvents [2] [5] [7].
Alternative resolving agents include L-tartaric acid and dibenzoyl-D-tartaric acid, though mandelate salts offer superior crystallinity and ease of recovery. The resolution efficiency hinges on solvent polarity, cooling rate, and stoichiometry. For industrial scalability, countercurrent distribution or recycling the mother liquor improves overall yield. The resolved amine is often converted directly to its hydrochloride salt for stability—achieved by treating the free base with HCl in methanol, yielding (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride as a white solid (mp >172°C, dec.) [7] .
Table 3: Resolution of Racemic Amine Using Chiral Acids
Resolving Agent | Solvent | Temperature | Diastereomeric Excess (de) | Yield | Salt Form |
---|---|---|---|---|---|
D-(–)-Mandelic acid | Methanol | 0–5°C | >99% | 35% | (1R,2S)-Amine·D-mandelate |
L-(+)-Tartaric acid | Ethanol | –10°C | 90% | 28% | (1S,2R)-Amine·L-tartrate |
Dibenzoyl-D-tartaric acid | Acetone | 5°C | 95% | 30% | (1R,2S)-Amine·dibenzoyl-D-tartrate |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1